Oregon-BAPTA Green 1AM

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

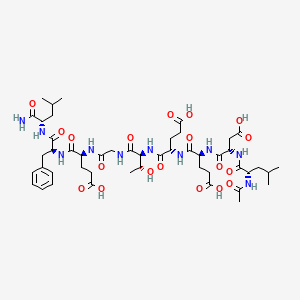

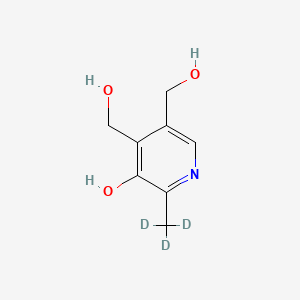

Oregon-BAPTA Green 1AM, also known as Oregon Green 488 BAPTA 1AM, is a fluorescent calcium indicator. It is composed of a green fluorescent probe, Oregon Green 488, and a cell-permeable calcium chelator, BAPTA AM. This compound is widely used in calcium signaling investigations due to its ability to exhibit increased fluorescence upon binding with calcium ions (Ca²⁺) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Oregon-BAPTA Green 1AM involves the conjugation of the green fluorescent dye Oregon Green 488 with the calcium chelator BAPTA AM. The process typically includes the following steps:

Synthesis of Oregon Green 488: This involves the preparation of the fluorescent dye through a series of organic reactions, including nitration, reduction, and coupling reactions.

Conjugation with BAPTA AM: The Oregon Green 488 dye is then conjugated with BAPTA AM through esterification reactions under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Precursors: Large-scale synthesis of Oregon Green 488 and BAPTA AM.

Conjugation and Purification: The conjugation reaction is carried out in large reactors, followed by purification steps such as chromatography to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Oregon-BAPTA Green 1AM primarily undergoes complexation reactions with calcium ions (Ca²⁺). Upon binding with Ca²⁺, the fluorescence intensity of the compound increases significantly.

Common Reagents and Conditions:

Calcium Ions (Ca²⁺): The primary reagent that interacts with this compound.

Buffer Solutions: Typically, HEPES or Hanks’ balanced salt solution (HHBS) is used to maintain physiological pH during experiments.

Major Products Formed:

Fluorescent Complex: The major product formed is the fluorescent complex of this compound with calcium ions, which exhibits enhanced fluorescence.

Applications De Recherche Scientifique

Oregon-BAPTA Green 1AM has a wide range of applications in scientific research, including but not limited to:

Chemistry:

Calcium Signaling Studies: Used to measure intracellular calcium levels and study calcium signaling pathways.

Biology:

Cell Imaging: Utilized in fluorescence microscopy to visualize calcium dynamics in living cells.

Flow Cytometry: Employed to analyze calcium flux in cell populations.

Medicine:

Drug Screening: Used in high-throughput screening assays to identify compounds that modulate calcium signaling.

Neuroscience: Applied in studies of neuronal activity and synaptic transmission.

Industry:

Pharmaceutical Research: Used in the development of new drugs targeting calcium signaling pathways.

Mécanisme D'action

The mechanism of action of Oregon-BAPTA Green 1AM involves the following steps:

Cell Permeation: The compound permeates the cell membrane due to its AM ester form.

Hydrolysis: Once inside the cell, esterases hydrolyze the AM ester, converting it to the active form.

Calcium Binding: The active form binds to intracellular calcium ions (Ca²⁺), resulting in a significant increase in fluorescence intensity.

Fluorescence Detection: The enhanced fluorescence is detected using fluorescence microscopy or flow cytometry, allowing for the measurement of intracellular calcium levels.

Comparaison Avec Des Composés Similaires

Fluo-3: A widely used green fluorescent calcium indicator with similar excitation and emission wavelengths.

Fluo-4: An analog of Fluo-3 with improved fluorescence properties.

Calcium Green-1: Another green fluorescent calcium indicator with similar spectral characteristics.

Cal-520: A highly sensitive calcium indicator with a similar excitation/emission profile.

Uniqueness:

Spectral Properties: Oregon-BAPTA Green 1AM has a unique excitation maximum at 494 nm and emission maximum at 523 nm, providing a distinct fluorescence signal.

Cell Permeability: The AM ester form allows for efficient cell loading and intracellular calcium detection.

High Affinity: It exhibits a high affinity for calcium ions, making it suitable for detecting low concentrations of Ca²⁺.

Propriétés

Formule moléculaire |

C59H53F2N3O26 |

|---|---|

Poids moléculaire |

1258.0 g/mol |

Nom IUPAC |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate |

InChI |

InChI=1S/C59H53F2N3O26/c1-31(65)79-27-83-53(71)23-63(24-54(72)84-28-80-32(2)66)45-9-7-8-10-47(45)77-15-16-78-52-18-38(12-14-46(52)64(25-55(73)85-29-81-33(3)67)26-56(74)86-30-82-34(4)68)62-57(75)37-11-13-40-39(17-37)58(76)90-59(40)41-19-43(60)50(87-35(5)69)21-48(41)89-49-22-51(88-36(6)70)44(61)20-42(49)59/h7-14,17-22H,15-16,23-30H2,1-6H3,(H,62,75) |

Clé InChI |

NQVWLDWXFNDFLA-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)OC(=O)C)OC(=O)C)F)OC3=O)OCCOC7=CC=CC=C7N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)

![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)

![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)